2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol
Overview
Description
2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol is an organic compound characterized by the presence of a tert-butyl group, a hydroxypropyl group, and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride and 3-chloropropanol are used as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure selective substitution at the desired positions on the phenol ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The phenol group can be reduced to form a cyclohexanol derivative.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base or a catalyst facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(tert-butyl)-4-(3-oxopropyl)-6-methylphenol.
Reduction: Formation of 2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylcyclohexanol.
Substitution: Formation of various alkylated or arylated derivatives of the original compound.
Scientific Research Applications
2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the phenol group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical pathways. The hydroxypropyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(tert-butyl)-4-methylphenol: Lacks the hydroxypropyl group, resulting in different chemical and biological properties.
4-(3-hydroxypropyl)-6-methylphenol: Lacks the tert-butyl group, affecting its stability and reactivity.
2-(tert-butyl)-6-methylphenol:
Uniqueness
2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol is unique due to the combination of the tert-butyl, hydroxypropyl, and methyl groups on the phenol ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-tert-butyl-4-(3-hydroxypropyl)-6-methylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-10-8-11(6-5-7-15)9-12(13(10)16)14(2,3)4/h8-9,15-16H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVGRRDNGXMZNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75546-54-2 | |
Record name | 3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075546542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3-TERT-BUTYL-4-HYDROXY-5-METHYLPHENYL)PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W26FN251L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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